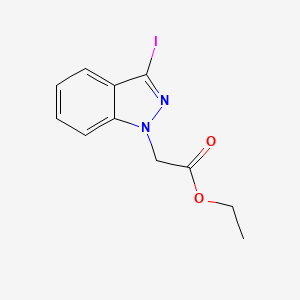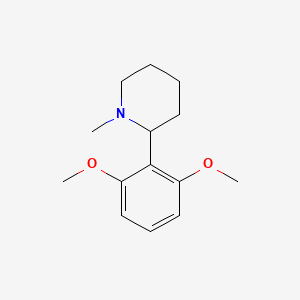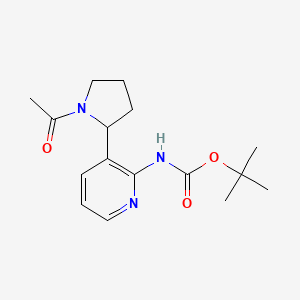
(5-Methyl-6-morpholinopyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-6-morpholinopyridin-3-yl)methanol is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, featuring a morpholine ring and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)methanol typically involves the reaction of 5-methyl-6-morpholinopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-6-morpholinopyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(5-Methyl-6-morpholinopyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a hydroxyl group.
(6-Methylpyridin-3-yl)methanol: Similar structure but without the morpholine ring.
(5-methylpyrrolidin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(5-Methyl-6-morpholinopyridin-3-yl)methanol is unique due to the presence of both a morpholine ring and a hydroxyl group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-7,14H,2-5,8H2,1H3 |
Clave InChI |
DZUNNKHMQOGHQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCOCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)






![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)




![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)
